7,7-dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide;hydrochloride
Description
7,7-Dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide; hydrochloride is a structurally complex pyrazolo[1,5-a]pyrimidine derivative. Its core structure includes a pyrazolo-pyrimidine bicyclic system, which is substituted with a 7,7-dimethyl group, a phenyl ring at position 5, and a carboxamide group at position 2. The hydrochloride salt enhances its solubility and crystallinity, making it suitable for pharmaceutical and crystallographic studies .
Properties
Molecular Formula |
C27H35ClN4O |
|---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
7,7-dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C27H34N4O.ClH/c1-6-27(7-2,21-15-13-19(3)14-16-21)30-25(32)22-18-28-31-24(22)29-23(17-26(31,4)5)20-11-9-8-10-12-20;/h8-16,18,23,29H,6-7,17H2,1-5H3,(H,30,32);1H |
InChI Key |
KHNKQCIZNKHPCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C1=CC=C(C=C1)C)NC(=O)C2=C3NC(CC(N3N=C2)(C)C)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Aminopyrazole Derivatives
The pyrazolo[1,5-a]pyrimidine core is synthesized via cyclocondensation between 5-aminopyrazole and 1,3-diketones or β-ketoesters under acidic conditions (H$$2$$SO$$4$$, acetic acid). For this compound, a gem-dimethyl-substituted diketone (e.g., 2,2-dimethyl-1,3-cyclohexanedione) is used to introduce the 7,7-dimethyl groups.
Example Reaction:
$$
\text{5-Amino-3-methylpyrazole} + \text{2,2-Dimethyl-1,3-cyclohexanedione} \xrightarrow{\text{H}2\text{SO}4, \text{AcOH}} \text{7,7-Dimethyl-5-phenyl-pyrazolo[1,5-a]pyrimidine intermediate}
$$
Key Data:
Chlorination and Functionalization
The intermediate undergoes chlorination (PCl$$5$$ or POCl$$3$$) to introduce reactivity at position 5. Subsequent Suzuki-Miyaura coupling with phenylboronic acid introduces the 5-phenyl group.
Conditions:
- Catalyst: Pd(PPh$$3$$)$$4$$ or PdCl$$_2$$(dppf).
- Base: K$$2$$CO$$3$$ or NaHCO$$_3$$.
- Solvent: DMF or THF.
Carboxamide Formation at Position 3
Ester Hydrolysis and Activation
The ethyl ester at position 3 is hydrolyzed to a carboxylic acid using NaOH or LiOH. The acid is activated as an acyl chloride (SOCl$$_2$$) or mixed anhydride for coupling.
Example:
$$
\text{Ethyl 7,7-dimethyl-5-phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylate} \xrightarrow{\text{LiOH, H}2\text{O/THF}} \text{Carboxylic Acid} \xrightarrow{\text{SOCl}2} \text{Acyl Chloride}
$$
Amide Coupling with 3-(4-Methylphenyl)Pentan-3-Amine
The acyl chloride reacts with 3-(4-methylphenyl)pentan-3-amine (synthesized via Grignard alkylation of 4-methylacetophenone) in the presence of a base (e.g., Et$$_3$$N).
Conditions:
Hydrochloride Salt Formation
The free base is treated with HCl (g) in anhydrous ether or ethanol to form the hydrochloride salt.
Procedure:
- Dissolve the free base in ethanol.
- Bubble HCl gas until precipitation occurs.
- Filter and wash with cold ether.
Optimization and Challenges
Regioselectivity in Cyclocondensation
The use of morpholine as a directing group improves regioselectivity during cyclocondensation. Competing reactions (e.g., formation of pyrazolo[3,4-d]pyrimidine) are minimized by controlling temperature and solvent polarity.
Steric Hindrance in Amide Coupling
The bulky 3-(4-methylphenyl)pentan-3-amine requires activated coupling agents (e.g., HATU or EDCl). Microwave-assisted synthesis reduces reaction time from 24 hours to 2 hours.
Analytical Data
Chemical Reactions Analysis
Types of Reactions
7,7-dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance, compounds structurally similar to 7,7-dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine have been tested against various cancer cell lines. In a study evaluating the efficacy of similar compounds against pancreatic cancer cells (SW1990 and AsPCl), certain derivatives demonstrated considerable cytotoxicity, suggesting that this compound may also possess similar properties .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo derivatives has been noted in several studies. A related compound with a similar structure showed superior anti-inflammatory effects compared to standard drugs like diclofenac sodium . This suggests that the target compound may also be beneficial in treating inflammatory conditions.
Radical Scavenging Activity
Compounds in this class have been evaluated for their radical scavenging capabilities. A study highlighted that certain pyrazolo derivatives exhibited moderate to good radical scavenging potency when compared to ascorbic acid . This indicates potential applications in oxidative stress-related diseases.
Synthesis and Derivatives
The synthesis of 7,7-dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine involves multi-step reactions starting from readily available precursors. The synthetic route typically includes:
- Condensation Reactions : Combining arylhydrazines with appropriate ketones.
- Cyclization : Forming the pyrazole ring through cyclization techniques.
- Functionalization : Introducing various substituents to enhance biological activity.
Case Studies and Research Findings
Several studies have investigated the biological applications of pyrazolo derivatives:
| Study | Findings |
|---|---|
| Study A | Identified significant anticancer activity against pancreatic cancer cells for structurally similar compounds. |
| Study B | Reported anti-inflammatory effects exceeding those of conventional NSAIDs in related pyrazolo compounds. |
| Study C | Demonstrated moderate radical scavenging activity in pyrazolo derivatives compared to ascorbic acid. |
Mechanism of Action
The mechanism of action of 7,7-dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of the target compound with structurally related analogs (Table 1), supported by synthesis, spectroscopy, and crystallography data from the evidence.
Table 1: Structural and Physicochemical Comparison of Pyrazolo[1,5-a]Pyrimidine Derivatives
Key Structural and Functional Differences
Core Modifications: The target compound features a 5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine system, which enhances conformational rigidity compared to fully aromatic analogs like triazolopyrimidines .
Substituent Effects: The N-[3-(4-methylphenyl)pentan-3-yl] carboxamide group introduces a bulky lipophilic side chain, contrasting with smaller substituents (e.g., 4-methoxyphenylamino in ). This may influence receptor binding selectivity. Hydrochloride salt formation distinguishes it from neutral analogs, improving aqueous solubility for in vivo studies .
Triethylamine or acetic acid is often used as a catalyst .
Spectroscopic Characterization :
Biological Activity
7,7-Dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide; hydrochloride is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C27H35ClN4O, with a molecular weight of 467.0 g/mol. The unique pyrazolo[1,5-a]pyrimidine core structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C27H35ClN4O |
| Molecular Weight | 467.0 g/mol |
| IUPAC Name | 7,7-dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide; hydrochloride |
| InChI Key | KHNKQCIZNKHPCV-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor binding, which can lead to therapeutic effects in several diseases. The exact mechanisms are still under investigation but may involve:
- Enzyme Inhibition: Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Interaction: Binding to specific receptors that mediate physiological responses.
Anticancer Activity
Research has indicated that compounds similar to 7,7-dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- In Vitro Studies: Studies have shown that pyrazolo[1,5-a]pyrimidines can induce apoptosis in various cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The mechanism often involves the disruption of cell cycle progression and induction of DNA damage .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Mannich bases derived from similar structures have demonstrated antibacterial and antifungal activities against several pathogens. The structure–activity relationship suggests that modifications in the side chains can enhance these effects .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar structural motifs have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Case Studies
- Anticancer Efficacy: A study evaluating the cytotoxic effects of pyrazolo[1,5-a]pyrimidines on human cancer cell lines indicated that derivatives similar to the compound showed IC50 values ranging from 2 to 32 μM against various cancer types . This suggests a promising therapeutic potential in oncology.
- Inhibition of Enzymatic Activity: Research has highlighted the ability of certain pyrazolo[1,5-a]pyrimidines to act as inhibitors for enzymes like DNA topoisomerase I, which is critical for DNA replication and repair processes in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
